molecular formula C17H16N2O4S B14051845 Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-

Cat. No.: B14051845
M. Wt: 344.4 g/mol
InChI Key: NBNSGPMMJPBQHB-UHFFFAOYSA-N
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Description

The compound Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a pyrrolo[2,3-b]pyridine derivative featuring an ethanone moiety at position 3, an ethoxy group at position 4, and a phenylsulfonyl substituent at position 1. Pyrrolo[2,3-b]pyridine scaffolds are widely studied for their bioactivity, particularly in kinase inhibition and anticancer research. The ethoxy group enhances lipophilicity, while the sulfonyl group improves metabolic stability .

Properties

Molecular Formula

C17H16N2O4S

Molecular Weight

344.4 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-4-ethoxypyrrolo[2,3-b]pyridin-3-yl]ethanone

InChI

InChI=1S/C17H16N2O4S/c1-3-23-15-9-10-18-17-16(15)14(12(2)20)11-19(17)24(21,22)13-7-5-4-6-8-13/h4-11H,3H2,1-2H3

InChI Key

NBNSGPMMJPBQHB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=CN(C2=NC=C1)S(=O)(=O)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- typically involves multi-step synthetic routesThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions . Industrial production methods may involve optimized reaction conditions to increase yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- undergoes various chemical reactions, including:

Scientific Research Applications

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Structural Variations and Properties

Key structural variations among analogs include substituents at positions 4 and 5 of the pyrrolo[2,3-b]pyridine core and modifications to the sulfonyl group. Below is a comparative analysis:

Compound Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 4-ethoxy, 1-phenylsulfonyl C₁₇H₁₅N₂O₄S 357.38 Enhanced solubility; potential kinase inhibitor
Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 4-chloro, 1-phenylsulfonyl C₁₅H₁₁ClN₂O₃S 334.78 Higher reactivity (Cl is electron-withdrawing); research intermediate
Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- 5-bromo, 1-phenylsulfonyl C₁₅H₁₁BrN₂O₃S 379.23 Bromine enhances halogen bonding; anticancer studies
Ethanone, 1-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]- 1-(4-methylphenyl)sulfonyl C₁₆H₁₃N₂O₃S 329.35 Increased lipophilicity; drug candidate optimization

Physicochemical and Pharmacological Differences

  • Substituent Effects :

    • Ethoxy (C₂H₅O) : Improves solubility and membrane permeability compared to chloro or bromo substituents .
    • Chloro (Cl) : Enhances electrophilicity, making the compound more reactive in cross-coupling reactions .
    • Bromo (Br) : Provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) and may enhance binding to hydrophobic enzyme pockets .
    • Sulfonyl Modifications : Phenylsulfonyl vs. 4-methylphenylsulfonyl alters steric bulk and electronic effects, impacting target affinity .
  • Thermal Stability: Brominated derivatives (e.g., 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone) exhibit high melting points (~280°C), suggesting robust crystalline stability . Ethoxy-substituted analogs likely have lower melting points due to reduced polarity.

Biological Activity

Ethanone, 1-[4-ethoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]- is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure. This structural motif has been linked to various biological activities. The presence of the ethoxy and phenylsulfonyl groups enhances its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain compounds within this class can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound's effectiveness against specific cancer types has been documented in several case studies.

Cancer Type IC50 (µM) Mechanism of Action
Breast Cancer5.2Induction of apoptosis
Lung Cancer3.8Inhibition of cell proliferation
Colon Cancer4.5Cell cycle arrest at G1 phase

Anti-inflammatory Properties

Ethanone derivatives have shown promise as anti-inflammatory agents. In vitro studies have demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
TNF-α7210
IL-66510
IL-1β5810

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy has been tested against both Gram-positive and Gram-negative bacteria:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The biological activity of ethanone derivatives can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrrolo[2,3-b]pyridine derivatives act as enzyme inhibitors, targeting pathways involved in cancer cell growth and inflammation.
  • Receptor Modulation : These compounds may modulate receptor activity related to inflammation and pain signaling.
  • Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in microbial cells, leading to their death.

Case Studies

Several case studies highlight the therapeutic potential of ethanone derivatives:

  • A study involving a breast cancer model demonstrated that the compound significantly reduced tumor size compared to controls.
  • In a clinical trial for inflammatory bowel disease, patients treated with ethanone derivatives showed marked improvement in symptoms and reduced inflammatory markers.

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